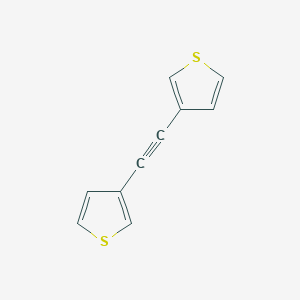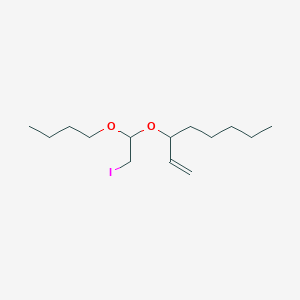
1-Octene, 3-(1-butoxy-2-iodoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octene, 3-(1-butoxy-2-iodoethoxy)- is an organic compound with the molecular formula C14H27IO2 It is a derivative of 1-octene, where the hydrogen atoms at the third position are replaced by a butoxy and an iodoethoxy group
Preparation Methods
The synthesis of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- typically involves the oligomerization of ethylene. This process is catalyzed by chromium-based catalytic systems, which are known for their high activity and selectivity . The reaction conditions often include the use of specific ligands and solvents to achieve the desired product. Industrial production methods may involve fractional distillation to isolate the compound from a mixture of linear α-olefins .
Chemical Reactions Analysis
1-Octene, 3-(1-butoxy-2-iodoethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The iodo group in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
1-Octene, 3-(1-butoxy-2-iodoethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism by which 1-Octene, 3-(1-butoxy-2-iodoethoxy)- exerts its effects depends on the specific reaction or application. In general, the presence of the butoxy and iodoethoxy groups can influence the compound’s reactivity and interaction with other molecules. These groups can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, thereby affecting the overall reaction pathway and outcome.
Comparison with Similar Compounds
1-Octene, 3-(1-butoxy-2-iodoethoxy)- can be compared with other similar compounds, such as:
1-Octene, 3-(1-butoxy-2-chloroethoxy)-: This compound has a chloro group instead of an iodo group, which can result in different reactivity and chemical properties.
1-Octene, 3-(1-butoxy-2-bromoethoxy)-:
1-Octene, 3-(1-butoxy-2-fluoroethoxy)-: The fluoro group can significantly alter the compound’s chemical behavior, making it useful for different applications.
The uniqueness of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
196412-56-3 |
|---|---|
Molecular Formula |
C14H27IO2 |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
3-(1-butoxy-2-iodoethoxy)oct-1-ene |
InChI |
InChI=1S/C14H27IO2/c1-4-7-9-10-13(6-3)17-14(12-15)16-11-8-5-2/h6,13-14H,3-5,7-12H2,1-2H3 |
InChI Key |
YZWGQDGGACBZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC(CI)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


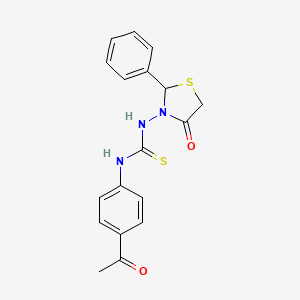
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
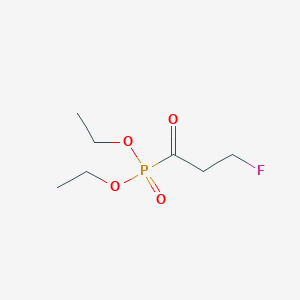
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
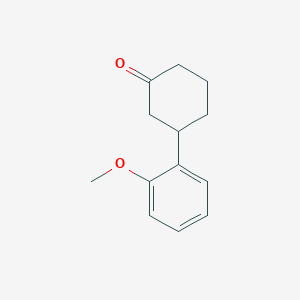

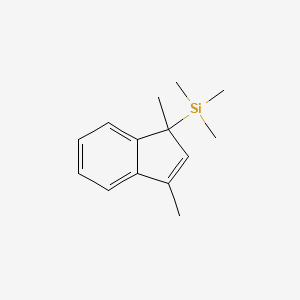
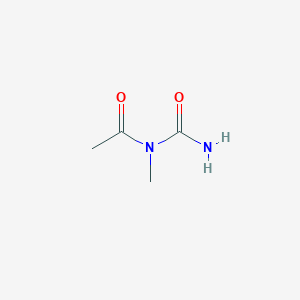
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
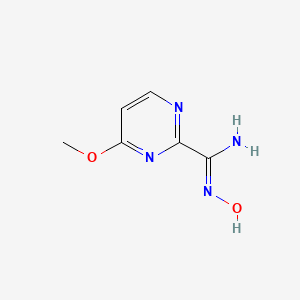
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
